molecular formula C6H12ClFN2O3 B6182372 methyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate hydrochloride CAS No. 2613299-46-8

methyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate hydrochloride

Cat. No.: B6182372
CAS No.: 2613299-46-8
M. Wt: 214.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate hydrochloride (MCFBA-HCl) is a compound that has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including those related to drug discovery, drug development, and biochemistry. MCFBA-HCl has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

MCFBA-HCl has been used in a variety of scientific research applications. It has been used as a tool for drug discovery and development, as it can be used to identify and study the effects of various compounds on biological systems. It has also been used in biochemistry experiments to study the effects of various compounds on enzymes and other proteins. Additionally, MCFBA-HCl has been used in studies of the structure and function of proteins.

Mechanism of Action

The mechanism of action of MCFBA-HCl is not completely understood. However, it is believed that the compound binds to proteins and other molecules in the body, resulting in a variety of biochemical and physiological effects. Additionally, MCFBA-HCl has been shown to inhibit the activity of certain enzymes, which may contribute to its effects.
Biochemical and Physiological Effects
MCFBA-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including those involved in the synthesis of proteins and other molecules in the body. Additionally, it has been shown to have anti-inflammatory and anti-oxidative effects, as well as to have an effect on the immune system.

Advantages and Limitations for Lab Experiments

MCFBA-HCl has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively stable and can be stored for long periods of time. However, it has a number of limitations, including the fact that it is not water soluble and can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for MCFBA-HCl. One potential direction is to further study its effects on proteins and enzymes, as well as its effects on the immune system. Additionally, further research could be conducted to explore its potential applications in drug discovery and development. Additionally, further research could be conducted to explore its potential applications in other areas, such as cancer research. Finally, further research could be conducted to explore its potential toxicity, as well as its potential uses in the medical field.

Synthesis Methods

MCFBA-HCl can be synthesized using a variety of methods. One of the most common methods is a two-step synthesis. The first step involves the reaction of a protected amino acid with a fluorobutanoic acid to form the desired compound. The second step involves the deprotection of the amino acid to yield the desired MCFBA-HCl. Other methods of synthesis include the use of a Grignard reaction, a Wittig reaction, and a Mitsunobu reaction.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate hydrochloride involves the protection of the carboxylic acid group, followed by the addition of the amino and carbamoyl groups, and then deprotection and salt formation.", "Starting Materials": [ "Methyl 2-fluorobutanoate", "Sodium azide", "Sodium hydride", "Di-tert-butyl dicarbonate", "L-alanine", "Boc anhydride", "Trifluoroacetic acid", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of carboxylic acid group by reaction of methyl 2-fluorobutanoate with di-tert-butyl dicarbonate and sodium hydride in dry THF.", "Step 2: Addition of amino group by reaction of sodium azide with the protected ester intermediate in DMF at 80°C.", "Step 3: Deprotection of Boc group by reaction with trifluoroacetic acid in ethyl acetate.", "Step 4: Addition of carbamoyl group by reaction of L-alanine with the deprotected intermediate in DMF at 80°C.", "Step 5: Salt formation by reaction of the final intermediate with hydrochloric acid in methanol and water." ] }

2613299-46-8

Molecular Formula

C6H12ClFN2O3

Molecular Weight

214.6

Purity

95

Origin of Product

United States

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